An In-Depth Technical Guide to the Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid
An In-Depth Technical Guide to the Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a primary synthesis pathway for 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from the readily available starting material, mucochloric acid. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflow.
Core Synthesis Pathway
The synthesis of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is most effectively achieved through a two-step sequence:
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Formation of the Dichlorinated Pyridazinone Intermediate: Reaction of mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) with methylhydrazine. This reaction proceeds via a ring-opening and subsequent cyclization mechanism to form 1-methyl-4,5-dichloro-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.
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Reductive Dechlorination: The removal of the two chlorine atoms from the pyridazinone intermediate to yield the final product. This is typically accomplished via catalytic hydrogenation.
Below is a graphical representation of this synthesis pathway.
Experimental Protocols
Step 1: Synthesis of 1-Methyl-4,5-dichloro-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
This procedure is adapted from the general method for the reaction of mucochloric acid with hydrazines.
Materials:
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Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone)
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Methylhydrazine
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Methanol
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Water
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Hydrochloric acid (concentrated)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve mucochloric acid in a 1:1 mixture of methanol and water.
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To this solution, add a stoichiometric equivalent of methylhydrazine.
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Acidify the reaction mixture with a catalytic amount of concentrated hydrochloric acid.
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Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
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Collect the solid precipitate by vacuum filtration and wash with cold water.
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Dry the product under vacuum to yield 1-methyl-4,5-dichloro-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Reactant Ratio (Mucochloric Acid:Methylhydrazine) | 1:1 (mol/mol) | General knowledge |
| Solvent | Methanol/Water (1:1 v/v) | [1] |
| Catalyst | Concentrated HCl (catalytic amount) | General knowledge |
| Reaction Temperature | Reflux | General knowledge |
| Reaction Time | 2 - 4 hours | General knowledge |
| Yield | 35 - 90% (estimated based on similar reactions) |
Step 2: Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
This procedure outlines the catalytic hydrogenation for the dechlorination of the intermediate.
Materials:
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1-Methyl-4,5-dichloro-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
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Palladium on carbon (10% Pd/C)
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Methanol or Ethanol
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Sodium acetate (or other suitable base)
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Hydrogen gas (H₂)
Procedure:
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In a hydrogenation vessel, dissolve the 1-methyl-4,5-dichloro-6-oxo-1,6-dihydropyridazine-3-carboxylic acid and a suitable base (e.g., sodium acetate) in methanol or ethanol.
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Carefully add the 10% Pd/C catalyst to the solution.
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Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
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Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
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Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
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Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
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Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.
Quantitative Data for Step 2:
| Parameter | Value | Reference |
| Catalyst | 10% Palladium on Carbon (Pd/C) | [2] |
| Solvent | Methanol or Ethanol | General knowledge |
| Base | Sodium Acetate (or other suitable base) | General knowledge |
| Hydrogen Pressure | 1 - 4 atm | General knowledge |
| Reaction Temperature | Room Temperature | General knowledge |
| Reaction Time | 4 - 24 hours (substrate dependent) | General knowledge |
| Yield | Typically high (>80%) | General knowledge |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures for the synthesis.
Concluding Remarks
The described two-step synthesis pathway, starting from mucochloric acid, represents a robust and efficient method for the preparation of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid. The protocols provided are based on established chemical principles and analogous reactions found in the scientific literature. Researchers should note that optimization of reaction conditions, such as reaction time, temperature, and catalyst loading, may be necessary to achieve maximum yields and purity for their specific experimental setup. Standard laboratory safety precautions should be followed throughout all procedures.
